molecular formula C6H12N2O B11922754 1-Amino-5-azaspiro[2.4]heptan-5-ol

1-Amino-5-azaspiro[2.4]heptan-5-ol

Cat. No.: B11922754
M. Wt: 128.17 g/mol
InChI Key: JREXZWGAIPWIIV-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Synthesis and Medicinal Chemistry

The unique three-dimensional nature of spirocyclic scaffolds provides a distinct advantage over their flatter, aromatic counterparts. bldpharm.com This inherent three-dimensionality, often quantified by a higher fraction of sp3-hybridized carbons (Fsp3), is a desirable trait in drug candidates as it can lead to improved potency, selectivity, and pharmacokinetic properties. bldpharm.com By replacing traditional ring systems like piperazine (B1678402) with spirocyclic motifs, researchers have been able to enhance selectivity for specific biological targets and reduce off-target effects. bldpharm.com

The rigidity of the spirocyclic framework can also be advantageous in locking a molecule into a bioactive conformation, thereby improving its binding affinity to a target protein. bldpharm.com Furthermore, the introduction of spirocycles can favorably modulate a compound's physicochemical properties, such as solubility and metabolic stability, which are critical for its development into a viable drug. bldpharm.com The growing number of approved drugs and clinical candidates containing spirocyclic motifs is a testament to their increasing importance in medicinal chemistry. nih.govresearchgate.netresearchgate.net

Overview of the 5-Azaspiro[2.4]heptane Scaffold in Chemical Space

The 5-azaspiro[2.4]heptane scaffold, which consists of a cyclopropane (B1198618) ring fused to a pyrrolidine (B122466) ring at the 4-position, represents a particularly interesting class of spirocyclic azacycles. This framework is a key structural element in various biologically active molecules and serves as a valuable building block in the synthesis of complex chemical entities. mdpi.com

For instance, derivatives of 5-azaspiro[2.4]heptane have been investigated as potent antagonists for the orexin (B13118510) receptors, which are involved in regulating sleep and wakefulness. nih.gov The scaffold has also been incorporated into the design of novel dopamine (B1211576) D3 receptor antagonists. Furthermore, enantiomerically pure forms of 5-azaspiro[2.4]heptane carboxylic acid are crucial intermediates in the synthesis of the antiviral drug ledipasvir (B612246), used in the treatment of Hepatitis C virus (HCV) infections. mdpi.com The development of efficient synthetic routes to these and other functionalized 5-azaspiro[2.4]heptanes remains an active area of research. mdpi.comresearchgate.net

Research Landscape for 1-Amino-5-azaspiro[2.4]heptan-5-ol and Analogues

Direct and detailed research findings on the specific chemical compound This compound are limited in publicly available scientific literature. Its unique structure, featuring both a primary amine at the 1-position of the cyclopropane ring and a hydroxylamine (B1172632) functionality (N-hydroxy group) within the pyrrolidine ring, places it at the intersection of several interesting but challenging areas of chemical synthesis and medicinal chemistry.

The research landscape for its analogues, however, provides valuable insights into its potential. The synthesis of amino-substituted 5-azaspiro[2.4]heptanes, such as (S)-7-amino-5-azaspiro[2.4]heptane, has been explored, with these compounds serving as key intermediates for quinolone antibacterial agents. nih.govacs.org This highlights the interest in incorporating an amino group onto the 5-azaspiro[2.4]heptane scaffold for biological applications.

The N-hydroxy functionality is also a known pharmacophore in medicinal chemistry, capable of acting as a hydrogen bond donor and acceptor, and can influence a molecule's metabolic stability and pharmacokinetic profile. While less common in the context of the 5-azaspiro[2.4]heptane system, the synthesis and biological evaluation of N-hydroxy heterocycles is an area of growing interest.

Given the established importance of both the amino group and the N-hydroxy functionality in medicinal chemistry, and the proven utility of the 5-azaspiro[2.4]heptane scaffold, it can be postulated that this compound holds potential as a novel building block for the synthesis of new bioactive compounds. Further research into the synthesis and properties of this specific molecule is warranted to fully explore its chemical space and potential applications.

Interactive Data Table: Properties of Related Azaspiro[2.4]heptane Derivatives

Compound NameCAS NumberMolecular FormulaApplication/Significance
5-Azaspiro[2.4]heptan-4-one3697-70-9C6H9NOBuilding block for more complex spirocycles. nih.gov
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidNot availableC12H19NO4Key intermediate for the antiviral drug ledipasvir. mdpi.com
(S)-7-Amino-5-azaspiro[2.4]heptaneNot availableC6H12N2Intermediate for quinolone antibacterial agents. nih.gov
7-Amino-5-azaspiro[2.4]heptan-4-one185421-97-0C6H10N2OBuilding block for medicinal chemistry. glpbio.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

5-hydroxy-5-azaspiro[2.4]heptan-2-amine

InChI

InChI=1S/C6H12N2O/c7-5-3-6(5)1-2-8(9)4-6/h5,9H,1-4,7H2

InChI Key

JREXZWGAIPWIIV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC2N)O

Origin of Product

United States

Advanced Spectroscopic and Computational Investigations of 1 Amino 5 Azaspiro 2.4 Heptan 5 Ol Analogues

Structural Elucidation via X-ray Crystallography of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 1-Amino-5-azaspiro[2.4]heptan-5-ol, this technique provides unequivocal proof of the spirocyclic framework, detailing bond lengths, bond angles, and the relative orientation of the fused rings. While the crystal structure of this compound itself is not widely reported in publicly accessible literature, analysis of related spirocyclic structures provides a strong model for its expected geometric parameters.

In a typical X-ray diffraction experiment, a single crystal of a derivative is irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For spirocyclic compounds, this is particularly valuable for confirming the stereochemistry at the spiro-carbon and any other chiral centers. researchgate.net For instance, in the analysis of related spirocyclic β-lactams, NOESY NMR spectroscopy was used to assign stereochemistry, which is often corroborated by X-ray crystallography. nih.gov

Table 1: Representative Crystallographic Data for a Hypothetical Spiro[2.4]heptane Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.1
β (°)105.2
Volume (ų)915.6
Z (molecules/unit cell)4

Note: This table is illustrative and represents typical values for similar organic spirocyclic compounds.

Conformational Analysis of the Spiro[2.4]heptane Ring System

The spiro[2.4]heptane framework, consisting of a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring at a single carbon atom, possesses a unique and rigid three-dimensional structure. enamine.netnist.gov The conformational flexibility of this system is largely dictated by the five-membered ring, while the cyclopropane ring remains relatively rigid. The cyclopentane ring in the spiro[2.4]heptane system can adopt several non-planar conformations to relieve ring strain, most notably the "envelope" and "twist" (or "half-chair") conformations.

The presence of substituents, such as the amino and hydroxyl groups in this compound, significantly influences the conformational preference. The substitution of a carbon atom with a nitrogen atom to form an azaspirocycle introduces further complexity. The nitrogen atom can act as a hydrogen bond donor or acceptor, and its lone pair of electrons can influence the local geometry. Theoretical studies on the biosynthesis of spiroviolene, a spirocyclic diterpene, utilized density functional theory (DFT) to analyze the complex skeletal rearrangements and conformational changes during its formation. nih.gov

Table 2: Key Conformational Features of the Spiro[2.4]heptane System

FeatureDescription
Cyclopentane RingAdopts non-planar conformations like the envelope and twist forms.
Cyclopropane RingRemains largely planar and rigid.
Spiro AtomActs as a pivot, fixing the relative orientation of the two rings.
Influence of HeteroatomsThe nitrogen in the azacyclopentane ring can lead to specific puckering to minimize steric and electronic repulsions.

Theoretical Chemistry Studies on Spirocyclic Amines

Theoretical chemistry provides a powerful lens for investigating molecular properties that may be difficult to probe experimentally. nih.gov Quantum chemical calculations are particularly suited for analyzing the geometry, electronic structure, and reactivity of novel spirocyclic amines. nih.gov

Quantum chemical calculations, particularly those employing density functional theory (DFT), are widely used to predict the most stable three-dimensional structure of a molecule. researchgate.netnih.gov For a molecule like this compound, DFT methods with appropriate basis sets (e.g., 6-311++G(d,p)) can be used to optimize the molecular geometry in the gas phase or in a simulated solvent environment. nih.gov These calculations yield precise values for bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's shape. The results of these calculations can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

Table 3: Predicted Molecular Geometry Parameters for a Spirocyclic Amine Fragment (Illustrative)

ParameterBond/AngleCalculated Value (DFT/B3LYP)
Bond LengthC-C (cyclopentane)~1.54 Å
Bond LengthC-C (cyclopropane)~1.51 Å
Bond LengthC-N~1.47 Å
Bond AngleC-N-C (in ring)~109°
Dihedral AngleRing PuckeringVaries depending on conformation

Note: These values are illustrative and based on general parameters for similar structures.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. nih.gov Theoretical methods allow for a detailed analysis of how electrons are distributed within a spirocyclic amine. Key analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability; a larger gap suggests higher stability. researchgate.netnih.gov For spirocyclic amines, the HOMO is often localized on the nitrogen atom's lone pair, making it a nucleophilic center.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation. nih.govnih.gov It can quantify the delocalization of electron density between occupied and unoccupied orbitals, which helps to explain the stability of certain conformations.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. researchgate.netnih.gov It highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for electrophilic attack or nucleophilic reactions. In this compound, the regions around the nitrogen and oxygen atoms would be expected to show negative potential.

Computational chemistry is an invaluable tool for elucidating the mechanisms of complex organic reactions. nih.gov By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathway. For the synthesis of spirocyclic amines, theoretical modeling can be applied to key steps such as:

Spirocyclization: In reactions forming the spirocenter, such as intramolecular cyclizations, DFT calculations can model the transition state geometry and activation energy. For example, the biosynthesis of spiroviolene was re-evaluated using DFT, which proposed a revised pathway involving a multistep carbocation cascade, bypassing less stable intermediates. nih.gov

Nucleophilic Addition: The initial step in many syntheses of azaspirocycles involves the nucleophilic attack of an amine. mdpi.com Modeling this step can provide insights into the stereoselectivity of the reaction, explaining why one diastereomer might be formed preferentially over another.

By calculating the energies of reactants, products, and all transition states, a detailed energy profile for the reaction can be constructed, providing a deeper understanding of the factors that control the reaction's outcome.

1 Amino 5 Azaspiro 2.4 Heptan 5 Ol As a Versatile Chemical Building Block and Scaffold

Incorporation into Non-natural Amino Acid Frameworks

The synthesis of non-natural amino acids is a critical area of research, providing novel building blocks for peptide and non-peptide-based therapeutics. nih.gov The rigid spirocyclic framework of azaspiro[2.4]heptane makes it an attractive core for creating sterically constrained amino acids. These unique amino acids can be incorporated into peptides to enforce specific conformations, which can be crucial for biological activity.

Research has demonstrated the synthesis of various spirocyclic amino acids. For instance, spiro[3.3]heptane-derived α-amino acids have been synthesized using methods like the Curtius rearrangement and hydantoin (B18101) formation followed by hydrolysis. enamine.net More specifically, derivatives of azaspiro[2.4]heptane have been successfully synthesized and utilized as novel amino acid frameworks. A notable example is the enantioselective synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. nih.gov This compound serves as a key component in the synthesis of the antiviral drug ledipasvir (B612246), highlighting the pharmaceutical relevance of this scaffold. nih.gov Furthermore, analogues such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid have been developed as constrained versions of natural amino acids like ornithine and γ-aminobutyric acid (GABA), intended for use in peptidomimetic drug design. nih.govresearchgate.net These examples underscore the potential of the azaspiro[2.4]heptane core in expanding the chemical space of unnatural amino acids available for drug discovery. enamine.netacs.orgnih.gov

Utility as Proline Analogues in Conformationally Constrained Systems

Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which imparts significant conformational restrictions on the peptide backbone. nih.gov This property is often exploited in drug design to create peptides with stable, predictable structures. Synthetic proline analogues are developed to further refine these conformational constraints and enhance the biological and pharmaceutical properties of peptides. nih.govsigmaaldrich.com

The azaspiro[2.4]heptane skeleton, which incorporates a pyrrolidine (B122466) ring, is an excellent candidate for creating constrained proline analogues. nih.gov The spirocyclic nature of this framework introduces a higher degree of rigidity compared to proline itself. The synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a prime example of such a proline analogue. nih.gov Its use as a key building block for the hepatitis C virus (HCV) inhibitor ledipasvir demonstrates its practical utility. nih.gov By incorporating such rigid analogues, chemists can lock a peptide into a specific bioactive conformation, potentially increasing its binding affinity and stability. nih.govfrontiersin.orgresearchgate.net The development of spirocyclic proline mimetics, including those based on fused lactams, has become an important strategy in peptide and protein chemistry to probe molecular recognition and function. nih.govgoogle.com

Development of Spirocyclic Scaffolds for Diverse Chemical Libraries

The creation of diverse chemical libraries is fundamental to modern drug discovery, enabling the screening of vast numbers of compounds to identify new therapeutic leads. Spirocyclic scaffolds are highly prized for this purpose due to their inherent three-dimensionality. mdpi.com Unlike flat aromatic structures, spirocycles project functional groups in well-defined vectors in three-dimensional space, which can lead to more specific and potent interactions with biological targets. The azaspiro[2.4]heptane framework is a key example of such a scaffold.

The design of novel azaspirocyclic architectures is guided by the need to create molecules with improved drug-like properties. Key principles include increasing the fraction of sp3-hybridized carbons (Fsp3) to enhance three-dimensionality and moving away from flat, planar molecules that can have undesirable properties. The synthesis of azaspiro[3.3]heptanes, for example, provides access to versatile building blocks with multiple "exit vectors" for further functionalization, allowing for the systematic exploration of chemical space. nih.gov

Synthetic strategies are being developed to provide straightforward access to these complex scaffolds. researchgate.net An enzymatic stereodivergent method for the cyclopropanation of unsaturated exocyclic N-heterocycles has been reported, offering a practical and scalable route to pharmaceutically relevant azaspiro[2.y]alkanes. nih.govchemrxiv.org These methods enable the creation of libraries of novel spirocyclic compounds that can be screened for a wide range of biological activities. researchgate.net

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to optimize lead compounds. The azaspiro[2.4]heptane moiety and related azaspirocycles have been successfully used as bioisosteres for more common heterocyclic rings like piperidine (B6355638) and morpholine. nih.govmedchemexpress.comnih.govresearchgate.net

For example, replacing a piperidine ring with a 1-azaspiro[3.3]heptane core in the anesthetic drug bupivacaine (B1668057) resulted in a new analogue with high activity. medchemexpress.comnih.gov This substitution can alter key properties such as lipophilicity and basicity. Introducing an azaspiro[3.3]heptane center can lower the lipophilicity (logD7.4) of a molecule, which can be beneficial for its pharmacokinetic profile. nih.gov However, it is noted that azaspiro[3.3]heptanes may not always be suitable geometric bioisosteres for six-membered heterocycles when not used as a terminal group due to significant changes in molecular geometry. nih.gov The development of synthetic routes to various azaspiro[2.3]hexane derivatives further expands the toolkit for creating piperidine isosteres. enamine.net

Precursor for Advanced Synthetic Intermediates in Complex Molecule Construction

The azaspiro[2.4]heptane core serves not only as a final scaffold in bioactive molecules but also as a crucial precursor for creating more complex synthetic intermediates. Its unique structure and reactivity allow for its elaboration into a variety of intricate molecular architectures.

One of the most significant applications of the 1-amino-5-azaspiro[2.4]heptane framework is in the synthesis of potent quinolone and fluoroquinolone antibacterial agents. nih.govnih.gov The 7-amino-5-azaspiro[2.4]heptan-5-yl moiety is a key side chain at the C-7 position of the quinolone core in several highly active compounds.

Research has led to the design and synthesis of numerous quinolone derivatives incorporating this spirocyclic amine. For instance, compounds such as 7-(7-aminomethyl-5-azaspiro[2.4]hept-5-yl)-1-cyclopropyl-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specific stereoisomers have been shown to possess superior potency. For example, the (7S)-amino-5-azaspiro[2.4]heptan-5-yl derivative was found to be more potent than other stereoisomers. nih.gov

Further optimization of this scaffold has led to compounds like 7-[(7S)-7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, which exhibits potent activity against respiratory pathogens, including multidrug-resistant strains. nih.govacs.org The synthesis of these complex molecules often relies on the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane intermediate. nih.govacs.org

Synthesis of the Ledipasvir Spirocyclic Moiety

A significant advancement in the preparation of this moiety is the catalytic and enantioselective synthesis of the (S)-4-methyleneproline scaffold. This method involves a one-pot double allylic alkylation of a glycine (B1666218) imine analog. This reaction is carried out in the presence of a chinchonidine-derived catalyst under phase transfer conditions, yielding tert-butyl (S)-4-methyleneprolinate. This intermediate is then transformed into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a direct precursor for the spirocyclic component of Ledipasvir. mdpi.com

Patents filed in relation to the synthesis of Ledipasvir provide detailed procedures for the preparation of these spirocyclic intermediates. For instance, the preparation of (S)-5-Azaspiro[2.4]heptane-6-carboxylic acid, 5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-l-oxobutyl] is described. This process involves the coupling of moc-L-valine with (S)-5-Azaspiro[2.4]heptane-6-carboxylic acid ethyl ester. google.com

The general preparation of 4-spirocyclopropyl proline derivatives often utilizes a Simmons-Smith reaction or its variations on a 4-exocyclic methylene-substituted proline compound. google.com These methods, however, can sometimes be inefficient for large-scale production. Consequently, improved processes have been developed to increase yield and reduce the number of intermediate steps required for the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. google.comgoogle.com

One patented process describes the synthesis starting from commercially available materials, leading to the formation of 5-Aza-spiro[2.4]heptane-5,6-dicarboxylic acid 5-benzyl ester 6-methyl ester. This is then selectively hydrolyzed to the corresponding carboxylic acid, which serves as a key building block. newdrugapprovals.org

The table below summarizes a selection of key intermediates and their roles in the synthesis of the Ledipasvir spirocyclic moiety.

Compound NameRole in Synthesis
tert-butyl (S)-4-methyleneprolinateKey intermediate in the enantioselective synthesis of the spirocyclic core. mdpi.com
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidA crucial N-protected precursor for the Ledipasvir spirocyclic moiety. mdpi.comgoogle.com
(S)-5-Azaspiro[2.4]heptane-6-carboxylic acid ethyl esterA reactant in the coupling reaction with moc-L-valine. google.com
5-Aza-spiro[2.4]heptane-5,6-dicarboxylic acid 5-benzyl ester 6-methyl esterAn intermediate that can be selectively deprotected to yield a key carboxylic acid building block. newdrugapprovals.org

Role in Other Complex Molecular Targets

The utility of the 5-azaspiro[2.4]heptane framework extends beyond its application in the synthesis of Ledipasvir. Spirocyclic amino acids, in general, are recognized as valuable building blocks for creating conformationally constrained peptides and peptidomimetics, which can lead to enhanced biological activity and selectivity. organic-chemistry.org

The synthesis of various spirocyclic pyrrolidines has been explored, demonstrating the versatility of this scaffold. For example, highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates has been achieved, providing a key intermediate for the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety found in certain quinolone antibacterial agents. acs.org This highlights the potential of this structural motif in developing new therapeutic agents in different disease areas.

Furthermore, research into the synthesis of diverse spirocyclic systems, including those derived from the cyclopropanation of proline derivatives, continues to expand the toolbox for medicinal chemists. acs.orgcolab.ws The unique three-dimensional arrangement of functional groups on the 5-azaspiro[2.4]heptane skeleton makes it an attractive scaffold for the design of novel enzyme inhibitors and receptor ligands.

Future Research Directions and Unexplored Avenues for 1 Amino 5 Azaspiro 2.4 Heptan 5 Ol Chemistry

Development of Novel Stereoselective Catalytic Systems for Azaspirocyclization

A significant area for future research lies in the development of new and more efficient stereoselective catalytic systems for the synthesis of the azaspiro[2.4]heptane core. While some successful methods exist, there is a continuous need for catalysts that offer higher enantioselectivity, broader substrate scope, and operate under milder reaction conditions. nih.govacs.org The exploration of novel metal catalysts, organocatalysts, and biocatalytic approaches could lead to more practical and scalable syntheses of enantiomerically pure azaspiro[2.4]heptane derivatives. chemrxiv.orgacs.org

Sustainable Synthesis Methodologies (e.g., Green Chemistry Principles)

Adhering to the principles of green chemistry is a crucial goal for modern synthetic chemistry. rasayanjournal.co.innumberanalytics.comfrontiersin.org Future research should focus on developing sustainable synthetic routes to 1-Amino-5-azaspiro[2.4]heptan-5-ol and its analogs. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes such as microwave-assisted synthesis or mechanochemistry. rasayanjournal.co.innih.govunigoa.ac.in The development of one-pot or tandem reactions that minimize waste and purification steps would be a significant advancement in this area. nih.gov

Advanced Derivatization for Enhanced Scaffold Diversity

The azaspiro[2.4]heptane scaffold provides a rigid platform for the introduction of diverse functional groups. nih.gov Future research should explore advanced derivatization strategies to expand the chemical space around this core structure. This could involve the selective functionalization of the amino group, the hydroxyl group, or the C-H bonds of the ring system. The development of versatile building blocks with multiple "exit vectors" for further chemical modification will be crucial for creating libraries of novel compounds for biological screening. nih.govresearchgate.net

Computational Design of Functionalized Azaspiro[2.4]heptanes for Synthetic Applications

Computational chemistry and molecular modeling can play a pivotal role in guiding the synthesis and application of new azaspiro[2.4]heptane derivatives. nih.govresearchgate.net Density Functional Theory (DFT) calculations can be used to predict the reactivity of different positions on the scaffold, helping to design more efficient synthetic routes. mdpi.com Furthermore, computational methods can be employed to design functionalized azaspiro[2.4]heptanes with specific electronic and steric properties, tailored for particular applications in catalysis or materials science. nih.govresearchgate.net This in-silico approach can accelerate the discovery of new and useful compounds by prioritizing synthetic targets.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Amino-5-azaspiro[2.4]heptan-5-ol, and how can purity be ensured?

  • Answer : Synthesis typically involves multi-step reactions, such as ring-closing strategies or spirocyclic amine formation. To ensure purity, employ techniques like RP-HPLC (reverse-phase high-performance liquid chromatography) for separation and characterization . For novel compounds, provide full spectral data (NMR, IR, MS) and elemental analysis. Known compounds require literature comparison and chromatographic retention time matching. Purity ≥95% is standard for publication, validated via HPLC with UV detection at multiple wavelengths (e.g., 210 nm and 254 nm) .

Q. How should experimental procedures be documented to meet reproducibility standards?

  • Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detail reaction conditions (solvent, temperature, catalyst, stoichiometry).
  • Include characterization data for up to five compounds in the main text; others go to supplementary materials.
  • For known compounds, cite prior synthesis protocols; for new compounds, provide crystallization methods and purity metrics (e.g., melting point, HPLC traces) .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign all protons and carbons, focusing on spirocyclic centers and amine groups.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Answer : Contradictions (e.g., unexpected NMR splitting or MS fragments) require iterative validation:

Replicate experiments to rule out procedural errors.

Cross-validate with alternative techniques (e.g., IR for functional groups, computational modeling for predicted spectra).

Compare with analogous spirocyclic compounds (e.g., 5-azaspiro[2.3]hexane derivatives) to identify trends in chemical shifts .

Q. What strategies optimize the stereochemical control in synthesizing this compound derivatives?

  • Answer :

  • Chiral Auxiliaries : Use enantiopure starting materials or catalysts (e.g., Jacobsen’s catalyst for asymmetric aminohydroxylation).
  • Dynamic Kinetic Resolution : Employ conditions that favor one enantiomer during ring closure.
  • Computational Modeling : Predict steric and electronic influences on reaction pathways using DFT (Density Functional Theory) .

Q. How should researchers design experiments to investigate the compound’s biological activity while minimizing false positives?

  • Answer :

  • Control Groups : Include structurally similar but inactive analogs (e.g., 1-Oxaspiro[2.4]heptan-5-ol derivatives) to assess specificity .
  • Dose-Response Curves : Validate activity across multiple concentrations.
  • Counter-Screening : Test against unrelated targets to rule off-target effects .

Q. What advanced statistical methods are suitable for analyzing contradictory bioassay results?

  • Answer :

  • Multivariate Analysis : Use PCA (Principal Component Analysis) to identify variables (e.g., solvent polarity, pH) influencing activity.
  • Error Source Analysis : Classify discrepancies as systematic (e.g., instrument calibration) or random (e.g., pipetting variability) .

Data Presentation and Validation

Q. How should researchers present conflicting data in publications to maintain transparency?

  • Answer :

  • Supplementary Materials : Include raw data (e.g., unresolved HPLC peaks, ambiguous NMR signals) with annotations.
  • Discussion Section : Hypothesize causes (e.g., conformational isomerism, impurities) and propose follow-up experiments .

Q. What computational tools are recommended for predicting the reactivity of this compound?

  • Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects on spirocyclic ring stability.
  • Quantum Mechanics (QM) : Calculate transition states for ring-opening/closure reactions using Gaussian or ORCA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.